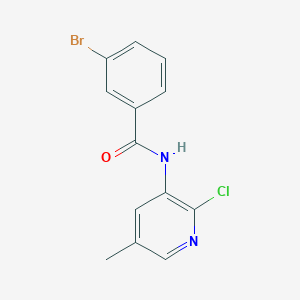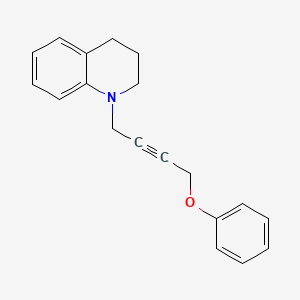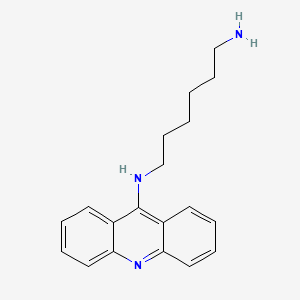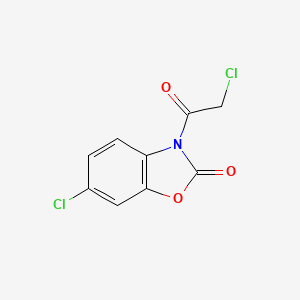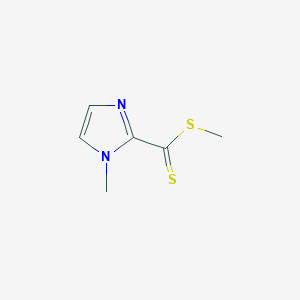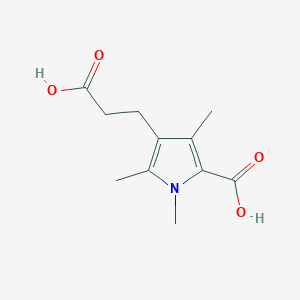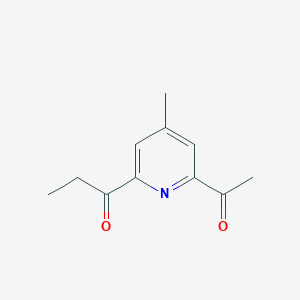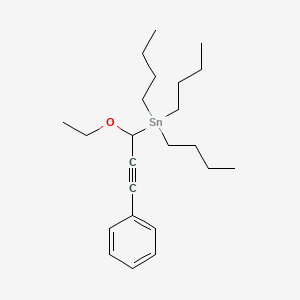![molecular formula C12H18OSi B14309142 Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane CAS No. 111351-14-5](/img/structure/B14309142.png)
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a prop-1-en-1-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane typically involves the reaction of 3-(prop-1-en-1-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-(prop-1-en-1-yl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets. The phenoxy group provides additional functionality, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: A compound with similar structural features but different functional groups.
1-(Trimethylsilyl)propyne: Another organosilicon compound used in various chemical syntheses.
Uniqueness
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is unique due to the presence of the prop-1-en-1-yl group attached to the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functionalization is required.
Properties
CAS No. |
111351-14-5 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl-(3-prop-1-enylphenoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-5-7-11-8-6-9-12(10-11)13-14(2,3)4/h5-10H,1-4H3 |
InChI Key |
VTUUICLHKKIMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


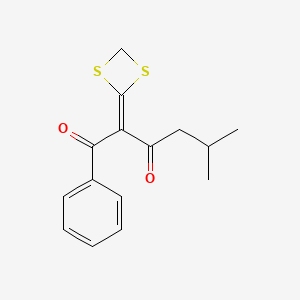
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
